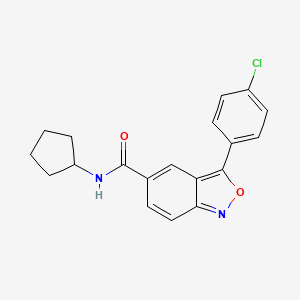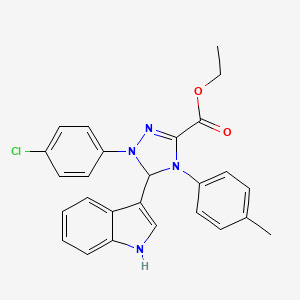![molecular formula C16H22N2O3 B2852351 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide CAS No. 2418714-75-5](/img/structure/B2852351.png)
2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide, also known as AZD1775, is a small-molecule inhibitor of the protein kinase Wee1. Wee1 is a key regulator of the cell cycle, controlling the G2 checkpoint and preventing cells from entering mitosis until DNA replication is complete. AZD1775 has shown promise as an anticancer agent, particularly in combination with chemotherapy, and is currently being investigated in clinical trials.
Wirkmechanismus
Wee1 is a tyrosine kinase that phosphorylates and inactivates the cyclin-dependent kinase CDK1, which is required for entry into mitosis. By inhibiting Wee1, 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide allows CDK1 to become active and promotes premature entry into mitosis, leading to mitotic catastrophe and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells, including induction of DNA damage, inhibition of DNA repair mechanisms, and activation of apoptosis pathways. It has also been shown to induce senescence in some cell types, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide is its specificity for Wee1, which minimizes off-target effects and toxicity. However, its efficacy may be limited by the development of resistance mechanisms, which has been observed in some preclinical models. Additionally, its use in combination with chemotherapy may increase toxicity and require careful dose adjustment.
Zukünftige Richtungen
For research on 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide include further investigation of its efficacy in combination with other agents, such as immunotherapy and targeted therapies. Additionally, the development of biomarkers to predict response to this compound may help to identify patients who are most likely to benefit from treatment. Finally, the development of new Wee1 inhibitors with improved pharmacokinetic properties and reduced toxicity may lead to more effective treatments for cancer.
Synthesemethoden
The synthesis of 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide involves several steps, starting with the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(2-aminoethyl)phenol to form the amide intermediate, which is further reacted with cyclopropylmethyl bromide and sodium hydride to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide has been extensively studied in preclinical models of cancer, where it has shown potent activity against a variety of tumor types, including lung, breast, ovarian, and pancreatic cancer. Its mechanism of action involves inhibition of Wee1, which leads to premature entry into mitosis and subsequent cell death. This compound has also been shown to enhance the efficacy of chemotherapy, particularly DNA-damaging agents such as cisplatin and gemcitabine.
Eigenschaften
IUPAC Name |
2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-17-16(19)11-21-15-4-2-3-14(7-15)20-10-13-9-18(13)8-12-5-6-12/h2-4,7,12-13H,5-6,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBNQHOMTJPLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)OCC2CN2CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-hydroxypiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2852268.png)

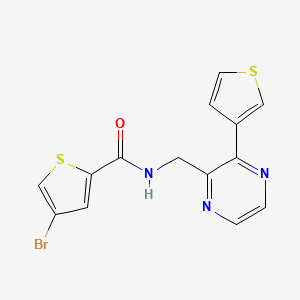
![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)
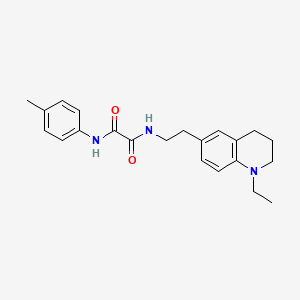
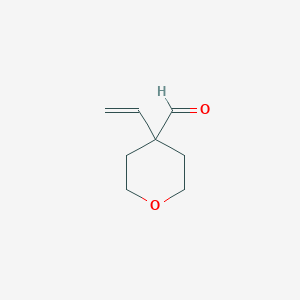
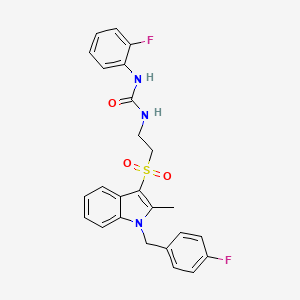
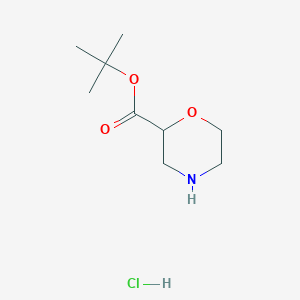
![5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2852285.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2852286.png)

![2-[1-Oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2852289.png)
